9,11-Didehydrooestriol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5-6,8,14-17,19-21H,2,4,7,9H2,1H3/t14-,15+,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHFPHWLYUMTGY-WKULXVSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC=C3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432933 | |
| Record name | 9,11-Didehydrooestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246021-20-5 | |
| Record name | 9(11)-Didehydroestriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Didehydrooestriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (16alpha,17beta)-Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9(11)-DIDEHYDROESTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FEM8A2HAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Biotransformation Studies of 9,11 Didehydrooestriol
Chemical Synthesis Methodologies for 9,11-Didehydrooestriol
The creation of specific steroid derivatives can be achieved through either building the molecule from simple starting materials (total synthesis) or by chemically modifying a related, readily available precursor (semisynthesis).
Total Synthesis Approaches
The total synthesis of complex steroidal molecules is a challenging endeavor in organic chemistry that involves the assembly of the characteristic four-ring carbon skeleton from basic chemical building blocks. While total syntheses for numerous steroids have been developed, specific, dedicated total synthesis routes for this compound are not prominently documented in scientific literature. The complexity of stereocenter control and ring-system construction generally makes semisynthesis a more practical approach for derivatives of common steroids like estriol (B74026).
Semisynthetic Routes from Precursors
Semisynthesis from naturally occurring steroids is the more common method for producing steroid derivatives. This compound, also known as estra-1,3,5,9(11)-tetraene-3,16α,17β-triol, has been identified as a known impurity in preparations of estriol, suggesting its formation from an estriol precursor during manufacturing or degradation. nih.govfda.gov
A plausible semisynthetic route involves the chemical dehydrogenation of an estrogen precursor. Research has demonstrated the successful transformation of estrone (B1671321) into Δ⁹,¹¹-estrone by using the reagent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). mdpi.com This method, which creates a double bond at the 9,11-position, suggests a direct pathway for synthesizing this compound from estriol or its derivatives. The process generally involves the selective oxidation of the C9-C11 single bond to a double bond under controlled chemical conditions.
Biotransformational Pathways Leading to this compound Formation
Estrogenic compounds are subject to extensive metabolism by microorganisms in various environments, particularly in wastewater treatment systems. These biotransformations can lead to a variety of metabolic products through processes like dehydrogenation.
Dehydrogenation Processes in Biological Treatment Systems and Microorganisms
Biological wastewater treatment plants (WWTPs) are significant sites for the transformation of estrogens. nih.gov Processes within these systems, such as activated sludge treatment, facilitate the microbial degradation of these compounds. frontiersin.org Dehydrogenation is a key initial step in the metabolism of many estrogens. For instance, the biotransformation of the potent 17β-estradiol to the less potent estrone via oxidation of the 17-hydroxyl group is a well-documented process mediated by microorganisms. frontiersin.orgasm.org
While the direct microbial production of this compound from estriol is not extensively detailed, the fundamental dehydrogenation reactions are common. Studies show that natural estrogens can be degraded via different pathways, including the 9,10-seco pathway, which involves cleavage of the B-ring adjacent to the C9 position. nih.gov These metabolic routes highlight the biochemical potential within microbial communities to modify the C-ring of the estrogen steroid core.
Enzymatic Systems and Biocatalysts Involved in this compound Production
The biotransformation of steroids is mediated by specific enzymatic systems. Dehydrogenases are a primary class of enzymes responsible for these reactions. Microbial hydroxylation at positions such as C9 and C11 is also a known step in steroid modification, which could be followed by enzymatic dehydration to yield a 9,11-didehydro product. researchgate.net
Key enzyme families involved in estrogen metabolism include:
Hydroxysteroid Dehydrogenases (HSDs) : Enzymes like 17β-HSD are crucial for the interconversion of estrogens like estradiol (B170435) and estrone. frontiersin.org
3-Ketosteroid-Δ¹-Dehydrogenases (KstDs) : These enzymes are known to introduce double bonds into the A-ring of steroids and have a broad substrate scope that can include various substituted steroids. mdpi.comresearchgate.net
Cytochrome P450 Monooxygenases : These enzymes are involved in the hydroxylation of the steroid nucleus, a critical step in its subsequent degradation or transformation. dutchtest.com
| Enzyme/System | Function in Steroid Metabolism | Source / Example | Reference |
|---|---|---|---|
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Catalyzes the oxidation/reduction at the C17 position (e.g., Estradiol ↔ Estrone). | Found in a wide range of organisms, including bacteria. | frontiersin.orgasm.org |
| 3-Ketosteroid-Δ¹-Dehydrogenase (KstD) | Catalyzes dehydrogenation at the C1-C2 position of the steroid A-ring. Some show broad substrate scope for various steroids. | Propionibacterium sp., Arthrobacter simplex | mdpi.comresearchgate.net |
| Cytochrome P450 | Hydroxylates the steroid ring (e.g., at C2, C4), often initiating degradation. | Liver metabolism, microbial degradation pathways. | dutchtest.com |
| Beta-glucuronidase | Deconjugates estrogens in the gut, making them biologically active and available for reabsorption or further metabolism. | Gut microbiota (Estrobolome). | dutchtest.com |
Microbial Metabolism and Environmental Dehydrogenation of Estrogenic Compounds
A diverse range of microorganisms, including bacteria and microalgae, are capable of metabolizing and transforming estrogenic compounds. nih.gov These microbes utilize estrogens as a source of carbon and energy, leading to their degradation. frontiersin.org
Specific examples of microbial transformation include:
Novosphingobium sp. : Strain ES2-1 can completely degrade estriol, initially converting it to estrone. This is followed by ring cleavage via either a 4,5-seco or a 9,10-seco pathway. nih.gov
Rhodococcus sp. and Sphingomonas sp. : Have been identified in the degradation of natural estrogens, producing various metabolites. frontiersin.org
Chlorella vulgaris : This microalga has been shown to biotransform estradiol into estrone. asm.org
These microbial processes are fundamental to the environmental fate of estrogens and demonstrate the existing biological machinery capable of performing dehydrogenation reactions on the steroid nucleus.
| Microorganism | Observed Transformation of Estrogens | Significance | Reference |
|---|---|---|---|
| Novosphingobium sp. (Strain ES2-1) | Degrades estriol (E3) by first converting it to estrone (E1), followed by ring cleavage. | Demonstrates a specific catabolic pathway for estriol, involving the B-ring (9,10-seco pathway). | nih.gov |
| Chlorella vulgaris | Biotransforms 17β-estradiol (E2) into estrone (E1). | Highlights the role of algae in the environmental transformation of estrogens. | asm.org |
| Sphingomonas strain KC8 | Rapidly degrades 17β-estradiol (E2) and estrone (E1) into further metabolites. | An example of a bacterium efficient in the initial dehydrogenation step of estrogen degradation. | frontiersin.org |
| Rhodococcus sp. | Known to be involved in the degradation of natural estrogens. | Contributes to the environmental breakdown of steroidal pollutants. | frontiersin.org |
Biological Activity and Receptor Interaction Mechanisms of 9,11 Didehydrooestriol
Characterization of Estrogen Receptor Agonist Activity
The estrogenic activity of 9,11-Didehydrooestriol is primarily mediated through its direct interaction with estrogen receptors, which are ligand-activated transcription factors that regulate gene expression. sci-hub.senih.gov Upon binding, the receptor undergoes a conformational change, leading to the activation or repression of target genes. nih.gov
In Vitro Receptor Binding Affinity Studies
The affinity of a ligand for its receptor is a key determinant of its biological potency. In vitro studies are essential for characterizing this interaction. The relative binding affinity (RBA) of a compound is typically expressed as a percentage of the binding affinity of the natural ligand, 17β-estradiol (E2), which is set to 100%. nih.gov Hydroxyapatite assays are commonly employed to separate receptor-ligand complexes from the free ligand, allowing for the determination of binding affinities. nih.gov While specific RBA values for this compound are not extensively detailed in the provided search results, its identification as a key ER agonist suggests a significant binding affinity. acs.orgacs.org
Interactive Table: Relative Binding Affinities of Selected Estrogens for ERα and ERβ
| Compound | ERα RBA (%) | ERβ RBA (%) |
| 17β-Estradiol (E2) | 100 | 100 |
| Estriol (B74026) (E3) | 13 | 35 |
| Estrone (B1671321) (E1) | 12 | 7 |
| Diethylstilbestrol (DES) | 234 | 203 |
Note: This table presents comparative data for well-characterized estrogens to provide context for the affinity of this compound. The RBA can vary based on the specific assay conditions.
Comparative Biological Potency Analysis with Related Steroid Analogues
Understanding the biological potency of this compound in comparison to other estrogenic steroids is crucial for assessing its physiological and environmental relevance.
Comparison with α-E2 and Other Estrogenic Steroids
Recent studies have highlighted this compound alongside α-E2 as a potentially significant estrogen receptor agonist, suggesting its potency may be comparable to or in a similar range as other known estrogens. acs.orgacs.org For instance, research on the 9β-isomers of various estrogens, which are structurally related, has shown that their biological activity can be a fraction of their 9α-counterparts. nih.gov For example, 9β-estradiol-17β was found to be one-tenth as active as estradiol-17β in a uterotropic assay. nih.gov This underscores the importance of stereochemistry in determining estrogenic potency.
Elucidation of Structure-Activity Relationships (SAR) for Estrogen Receptor Activation
The structure-activity relationship (SAR) of estrogens provides insight into the chemical features necessary for binding to and activating the estrogen receptor. Key structural requirements for ER ligands include:
A phenolic A-ring, which is crucial for hydrogen bonding within the receptor's ligand-binding pocket. nih.gov
A hydroxyl group at the 17β position (or a bioisosteric equivalent) that acts as a hydrogen bond donor. nih.gov
A specific hydrophobic core and a rigid ring structure that complements the shape of the binding cavity. nih.govh-its.org
Investigation of Potential Interactions with Other Nuclear Receptors or Signaling Pathways
While the primary mode of action for this compound appears to be through the estrogen receptors, the potential for interactions with other nuclear receptors or signaling pathways cannot be entirely ruled out without specific investigation. Nuclear receptors, a superfamily of transcription factors, share structural similarities, particularly in their ligand-binding domains. nih.gov This can sometimes lead to cross-reactivity.
For instance, some compounds are known to interact with multiple nuclear receptors, such as the progesterone (B1679170) receptor (PR), retinoic acid receptor (RAR), or peroxisome proliferator-activated receptor γ (PPARγ). nih.govelifesciences.org However, current research on this compound has predominantly focused on its estrogenic activity. acs.orgacs.org Further studies would be necessary to explore any potential off-target interactions with other nuclear receptors or signaling pathways. The specificity of ligand-receptor interactions is often determined by subtle differences in the amino acid sequences of the ligand-binding domains. nih.gov
Environmental Occurrence, Fate, and Ecological Research of 9,11 Didehydrooestriol
Detection and Quantification in Environmental Compartments
The identification and measurement of 9,11-Didehydrooestriol in the environment are critical to understanding its potential risks. Advanced analytical techniques are necessary to detect the typically low concentrations of this compound in complex environmental samples.
Occurrence in Aquatic Environments, particularly Sewage Effluent
Municipal sewage is a primary pathway for estrogens to enter aquatic environments. Recent research has identified this compound as a potentially significant estrogen receptor (ER) agonist in municipal sewage. acs.org A study employing a novel fragmentation tree-based graph neural network (FT-GNN) model to analyze unidentified high-resolution mass spectrometry (HRMS) features in sewage highlighted this compound as a key, and possibly overlooked, ER agonist. acs.org
Analysis of the transformation of these estrogenic compounds during sewage treatment indicates that the anaerobic stage is crucial for both their removal and formation. acs.org This suggests that while some estrogens are degraded, others, like this compound, may be formed as transformation products. The widespread occurrence of steroid hormones in the environment is a cause for concern due to their endocrine-disrupting effects on wildlife and humans. nih.gov
Table 1: Detection of Estrogens in U.S. Streams (1999-2000)
| Compound | Frequency of Detection | Maximum Concentration (µg/L) | Median Concentration (µg/L) |
|---|---|---|---|
| Estriol (B74026) | 21.4% | 0.051 | 0.019 |
This table is based on data for Estriol from a USGS National Reconnaissance Study and is provided for context on natural estrogen occurrence. nih.gov Data specific to this compound concentrations in streams is limited.
Presence in Other Environmental Matrices
While research has concentrated on aquatic systems, the potential for this compound and other steroidal estrogens to be present in other environmental matrices like soil and sediment exists, often as a result of the use of treated wastewater or biosolids in agriculture. nih.gov However, specific studies quantifying this compound in these matrices are not widely available. The general fate of estrogens in the environment involves partitioning between water, soil, and sediment, with their persistence and mobility influenced by the specific chemical properties of the compound and the characteristics of the matrix. nih.gov
Environmental Transformation and Degradation Pathways
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including breakdown by light, water, and microbial activity.
Photolytic and Hydrolytic Degradation Studies
Specific experimental data on the photolytic (degradation by light) and hydrolytic (degradation by water) pathways of this compound are limited in publicly available literature. However, for related compounds like aliphatic polyesters, hydrolysis has been shown to be a significant degradation mechanism, with the rate influenced by factors like the size of the material and pH. nih.gov The chemical structure of this compound, with its multiple hydroxyl groups, suggests that it could be susceptible to chemical transformation, but further research is needed to quantify these rates under various environmental conditions.
Biodegradation Mechanisms and Microbial Contribution
Biodegradation is a key mechanism for the removal of organic pollutants, including steroid hormones, from the environment. nih.govmdpi.com Bacteria, in particular, play a crucial role in the mineralization of steroids. nih.gov Aerobic degradation of estrogens typically involves oxygen-dependent pathways, such as the 4,5-seco pathway. nih.gov Under anaerobic conditions, as found in some stages of wastewater treatment, denitrifying bacteria can degrade steroid structures via a 2,3-seco pathway. nih.gov
The ability of microorganisms to degrade complex organic compounds is extensive. Various bacterial species, including those from the genera Serratia and Stenotrophomonas, have been shown to degrade 17β-estradiol, a related natural estrogen. nih.gov Co-cultures of these bacteria can exhibit enhanced degradation capabilities. nih.gov While the specific enzymes and microbial consortia responsible for the degradation of this compound have not been fully elucidated, the existing knowledge on steroid biodegradation suggests that microbial processes are fundamental to its environmental fate. nih.govnih.gov
Ecological Relevance as an Environmental Estrogen
The primary ecological concern regarding this compound is its function as an environmental estrogen, also known as a xenoestrogen. wikipedia.org These are foreign compounds that can mimic the effects of endogenous estrogen, potentially disrupting the endocrine systems of wildlife. wikipedia.orgresearchgate.net
The introduction of environmental estrogens into aquatic ecosystems, often through sewage treatment plant effluents, has been linked to adverse effects in fish, such as feminization. nih.gov Compounds with estrogenic activity can bind to estrogen receptors in organisms, triggering biological responses that can interfere with development and reproduction. researchgate.net
Assessment of Environmental Risk and Impact on Non-Target Organisms
A specific environmental risk assessment for this compound and its impact on non-target organisms, excluding direct toxicity, has not been documented in the available research. While the environmental risks of equine estrogens as a class are a subject of study, with concerns about the feminization of aquatic wildlife, the individual role and impact of the this compound impurity within this context have not been elucidated.
Due to the absence of dedicated research, no data tables or detailed research findings for this compound can be provided at this time.
Advanced Analytical and Computational Methodologies for 9,11 Didehydrooestriol Research
Chromatographic and Spectroscopic Techniques for Isomer Differentiation and Quantification
The accurate analysis of 9,11-Didehydrooestriol from complex biological matrices or as an impurity in pharmaceutical preparations necessitates the use of high-resolution analytical techniques. The primary challenge lies in distinguishing it from structurally similar isomers, such as estriol (B74026) and its other degradation products.
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the structural elucidation and quantification of steroidal compounds like this compound. Unlike nominal mass instruments, HRMS provides exact mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. This capability is crucial for differentiating between isomers that have the same nominal mass but different elemental formulas, or for distinguishing a compound of interest from background interferences.
For this compound (C₁₈H₂₂O₃), the theoretical exact mass is 286.1569 g/mol . HRMS can confirm this composition, providing a primary method for its identification. Tandem mass spectrometry (MS/MS) is also a powerful tool in this context. In MS/MS experiments, the protonated molecule [M+H]⁺ of this compound is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, offering structural insights and enhancing the specificity of detection. For instance, the fragmentation of the [M+H]⁺ ion (precursor m/z 287.1642) of this compound has been observed to produce characteristic product ions at m/z 269.1 and 251.1.
In the context of quantification, stable isotope-labeled internal standards are often used in conjunction with HRMS. A known amount of a labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) is added to the sample. Since the labeled standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₂₂O₃ | PubChem |
| Exact Mass | 286.15689456 Da | PubChem |
| Precursor Ion (MS/MS) | [M+H]⁺ | PubChem |
| Precursor m/z (MS/MS) | 287.1642 | PubChem |
| Major Fragment Ions (MS/MS) | 269.1, 251.1 | PubChem |
Advanced Separation Techniques
While HRMS provides mass-based specificity, it often cannot differentiate between isomers on its own. Therefore, it is typically coupled with advanced separation techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for the analysis of estrogens and their impurities. hplc.eulcms.cz
The separation of steroid isomers is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The choice of stationary phase is critical for achieving the desired selectivity. Columns with C18 (octadecylsilyl) bonded silica (B1680970) are widely used, but other phases, such as those with phenyl or cyano functionalities, can offer different selectivities for closely related compounds. The separation of estriol from its impurities, including this compound, relies on subtle differences in their polarity and interaction with the stationary phase. The purity of commercially available this compound is often reported based on HPLC analysis, with purities typically exceeding 95%.
For challenging separations of isomers, other chromatographic techniques can be employed. Chiral chromatography, for instance, uses a stationary phase that is itself chiral, allowing for the separation of enantiomers. While this compound is a specific diastereomer, the principles of chiral chromatography can be extended to the separation of other complex stereoisomers. Furthermore, techniques like supercritical fluid chromatography (SFC) can sometimes provide superior resolution and faster analysis times compared to HPLC for certain classes of compounds.
Computational Approaches for Molecular Characterization and Predictive Analysis
In the absence of extensive experimental data for this compound, computational methods provide a powerful avenue for predicting its properties and biological interactions. These in silico techniques are instrumental in guiding further experimental research.
Cheminformatics and Machine Learning Models for Bioactivity Prediction
Cheminformatics involves the use of computational methods to analyze chemical information. One of the key applications in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. nih.gov For estrogenic compounds, QSAR models can be built using a dataset of known estrogens and their measured binding affinities for the estrogen receptors (ERα and ERβ).
These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties. By training a machine learning algorithm on a dataset of estrogens with known activities, a predictive model can be developed. This model can then be used to estimate the potential estrogenic or anti-estrogenic activity of a new or uncharacterized compound like this compound. While no specific QSAR models for this compound have been published, the methodologies are well-established for this class of compounds.
Table 2: Examples of Molecular Descriptors Used in QSAR for Estrogenic Compounds
| Descriptor Type | Example Descriptors | Relevance |
| Topological | Molecular Weight, Atom Count | Describes the size and composition of the molecule. |
| Physicochemical | LogP, Polar Surface Area (PSA) | Relates to solubility, permeability, and transport properties. |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with the receptor. |
| 3D/Steric | Molecular Volume, Shape Indices | Describes the three-dimensional shape and fit within a binding pocket. |
Quantum Chemical Calculations and Molecular Dynamics Simulations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure and geometry of a molecule. researchgate.netresearchgate.net For this compound, these calculations can be used to determine its optimized 3D structure, the distribution of electron density, and its vibrational frequencies (which can be correlated with infrared and Raman spectra). This information is fundamental to understanding the molecule's intrinsic properties and reactivity. For instance, DFT calculations on the related molecules estradiol (B170435) and estriol have been used to assign their vibrational spectra and analyze their structure-spectra correlations. researchgate.net
Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms in a molecule over time. mdpi.com By placing this compound in a simulated biological environment (e.g., water or a lipid bilayer), MD simulations can explore its conformational flexibility and its interactions with surrounding molecules. When combined with a receptor, MD simulations can provide a dynamic view of the binding process and the stability of the ligand-receptor complex.
In Silico Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. ijrpr.compnrjournal.com In the case of this compound, docking studies would typically involve modeling its interaction with the ligand-binding domain of the estrogen receptors, ERα and ERβ. The crystal structures of these receptors are available in public databases like the Protein Data Bank (PDB).
The docking process involves placing the 3D structure of this compound into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket. For example, docking studies of other estrogens have highlighted the importance of hydrogen bonds with specific amino acid residues like Glu353, Arg394, and His524 in ERα. By comparing the predicted binding mode and affinity of this compound to that of well-characterized estrogens like estradiol and estriol, hypotheses can be formulated about its potential as an ER agonist or antagonist. These in silico predictions are invaluable for prioritizing compounds for further in vitro and in vivo testing.
Future Directions and Emerging Research Avenues for 9,11 Didehydrooestriol
Exploration of Unidentified Biotransformation Intermediates and Pathways
The biotransformation of xenobiotics, including steroid hormones, is a complex process typically involving Phase I and Phase II metabolic reactions. nih.govopenaccessjournals.com While the general principles of steroid metabolism are well-established, the specific pathways and intermediates for many compounds, including 9,11-Didehydrooestriol, remain to be fully elucidated. Future research will likely focus on identifying previously unknown metabolites of this equine estrogen.
The biotransformation of steroids can be extensive, leading to a wide variety of metabolites. For example, the metabolism of irbesartan (B333) results in eight different metabolites, while repaglinide (B1680517) metabolism produces several, including a dicarboxylic acid and an acyl glucuronide. mdpi.com Similarly, the biotransformation of other steroids involves hydroxylation, oxidation, and conjugation reactions. mdpi.comspringermedizin.de Given the structural complexity of this compound, it is plausible that it undergoes a similarly intricate series of metabolic transformations.
Advanced analytical techniques are crucial for identifying these unknown metabolites. Methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful tools for detecting and characterizing metabolites in biological samples. mdpi.com The use of chimeric mice with humanized livers, which express human-specific metabolic enzymes, can provide a more accurate preclinical model for studying human-specific biotransformation pathways. mdpi.com
Table 1: Key Research Areas for Biotransformation of this compound
| Research Area | Description | Rationale |
| Metabolite Identification | Characterization of novel metabolites in various biological matrices (e.g., urine, plasma, feces). | To gain a comprehensive understanding of the metabolic fate of this compound. |
| Pathway Elucidation | Mapping the specific enzymatic reactions and sequences involved in its biotransformation. | To predict potential drug interactions and understand inter-individual variability in metabolism. |
| Enzyme Characterization | Identifying the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for its metabolism. | To assess the potential for genetic polymorphisms to influence its metabolism and effects. |
Development of Novel Biocatalytic Strategies for its Synthesis or Degradation
The synthesis and degradation of complex molecules like this compound are increasingly benefiting from biocatalytic approaches. These methods utilize enzymes or whole-cell systems to perform specific chemical transformations, often with high stereo- and regioselectivity under mild conditions. beilstein-journals.orgbeilstein-journals.org
For the synthesis of steroid derivatives, chemoenzymatic methods are gaining prominence. For instance, the synthesis of 9,11-secosteroids has been achieved through a two-step process involving whole-cell biocatalysis for stereoselective hydroxylation, followed by chemical cleavage. beilstein-journals.orgbeilstein-journals.org This approach avoids the use of toxic oxidants typically employed in traditional chemical synthesis. beilstein-journals.org Similar strategies could be adapted for the synthesis of this compound or its derivatives.
In terms of degradation, microbial breakdown of steroids is a key environmental process. nih.gov Bacteria have evolved specific pathways, such as the 9,10-seco pathway for androgens and the 4,5-seco pathway for estrogens, to cleave the steroid ring structure. nih.gov Research into the microbial degradation of this compound could lead to the discovery of novel enzymes and pathways that could be harnessed for bioremediation purposes. The initial step in microbial degradation often involves depolymerases that break down large polymers into smaller, assimilable molecules. frontiersin.org
Table 2: Potential Biocatalytic Applications for this compound
| Application | Biocatalytic Approach | Potential Benefits |
| Synthesis | Whole-cell biocatalysis with genetically engineered microorganisms. | Environmentally friendly, high selectivity, reduced use of hazardous reagents. beilstein-journals.orgbeilstein-journals.org |
| Degradation | Utilization of microbial consortia or isolated enzymes. | Bioremediation of contaminated environments, development of green waste treatment technologies. nih.govcopernicus.org |
| Valorization | Conversion of degradation products into high-value chemicals. | Circular economy approach to waste management, production of valuable bioproducts. frontiersin.org |
Advanced Environmental Monitoring and Remediation Research Technologies
The presence of endocrine-disrupting chemicals (EDCs), including steroid hormones, in the environment is a significant concern. au.dk Advanced monitoring and remediation technologies are essential for assessing and mitigating the risks associated with these compounds.
For monitoring, traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used. frontiersin.org However, there is a growing interest in developing more rapid and field-deployable techniques. azolifesciences.com Nanomaterial-based sensors and biosensors, such as those utilizing genetically engineered yeast, offer the potential for highly sensitive and specific detection of estrogenic compounds. mdpi.comfrontiersin.org These sensors can provide real-time data, which is crucial for early warning systems. azolifesciences.com
Remediation of water contaminated with steroid hormones is a major challenge. frontiersin.orgnih.gov Advanced oxidation processes (AOPs), such as ozonation and photo-Fenton, can be effective but are often energy-intensive. frontiersin.orgnih.gov Nature-based solutions, like treatment wetlands and high-rate algal ponds, are promising, cost-effective alternatives that can remove a wide range of organic pollutants, including estrogens. frontiersin.orgnih.gov Adsorption using materials like granular activated carbon has also shown high removal efficiency for steroid hormones. scirp.org
Table 3: Emerging Technologies for this compound in the Environment
| Technology Type | Specific Examples | Advantages |
| Monitoring | Nanomaterial-based sensors, yeast-based biosensors, UPLC-MS/MS. mdpi.comfrontiersin.orgazolifesciences.com | High sensitivity, specificity, potential for real-time and on-site analysis. frontiersin.orgazolifesciences.com |
| Remediation | Treatment wetlands, high-rate algal ponds, advanced oxidation processes, adsorption on activated carbon. frontiersin.orgnih.govscirp.org | Cost-effectiveness, sustainability, high removal efficiency. frontiersin.orgnih.gov |
Systems Biology Approaches to Understand its Role in Complex Biological and Environmental Networks
Systems biology offers a powerful framework for understanding the complex interactions of molecules like this compound within biological and environmental networks. This approach integrates data from various "-omics" fields (genomics, proteomics, metabolomics) to create comprehensive models of cellular and ecological processes.
In a biological context, systems biology can help elucidate how this compound influences metabolic pathways and gene expression. For example, research on other steroid hormones has shown their profound effects on lipid and carbohydrate metabolism. ox.ac.uk By studying the global changes in gene and protein expression in response to this compound, researchers can identify key regulatory nodes and pathways. This is particularly relevant for understanding its potential effects on tissues like the breast, where different estrogens can have distinct impacts. nih.gov
From an environmental perspective, systems biology can be used to model the fate and transport of this compound in ecosystems. This includes understanding its microbial degradation pathways and its interactions with other environmental contaminants. nih.govcopernicus.org Such models can help predict the environmental persistence and potential ecological risks of this compound.
Interdisciplinary Research Frameworks Integrating Chemical, Biological, and Environmental Sciences
Addressing the multifaceted challenges posed by compounds like this compound requires a highly interdisciplinary approach. The study of endocrine disruptors, by its very nature, sits (B43327) at the intersection of chemistry, toxicology, biology, and environmental science. au.dknih.gov
Future research will benefit from collaborative frameworks that bring together experts from these diverse fields. For instance, the ENDOMIX project is a prime example of an interdisciplinary effort to understand the health effects of exposure to mixtures of EDCs. europa.eu Similarly, initiatives that combine expertise in synthetic chemistry, biocatalysis, and environmental engineering will be crucial for developing sustainable solutions for the synthesis and remediation of this compound.
Such interdisciplinary collaborations are essential for translating basic scientific discoveries into practical applications, from the development of new therapeutic agents to the implementation of effective environmental policies. ox.ac.ukanses.fr The complexity of endocrine disruption demands a "One Health" approach that considers the interconnectedness of human, animal, and environmental health. uantwerpen.be
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
